molecular formula C19H17NO6 B11051294 2-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile

2-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B11051294
M. Wt: 355.3 g/mol
InChI Key: HQWCKMDTDCFYPE-UHFFFAOYSA-N
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Description

1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXYPHENYL)-2-OXOETHYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXYPHENYL)-2-OXOETHYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the condensation of catechol with methylene chloride in the presence of a base.

    Introduction of the Methoxy Groups: The methoxy groups are introduced via methylation reactions using methyl iodide and a strong base such as sodium hydride.

    Coupling with the Methoxyphenyl Group: The methoxyphenyl group is coupled to the benzodioxole ring through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Formation of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-PHENYL)-2-OXOETHYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium cyanide, amines.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Amides, nitriles.

Scientific Research Applications

1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-PHENYL)-2-OXOETHYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-PHENYL)-2-OXOETHYL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes, leading to inhibition of their activity.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

    Pathway Involvement: Affecting key biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-HYDROXYPHENYL)-2-OXOETHYL CYANIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-PHENYL)-2-OXOETHYL AMIDE: Similar structure but with an amide group instead of a cyanide group.

Uniqueness

1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-(4-METHOXY-PHENYL)-2-OXOETHYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and cyanide groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

Molecular Formula

C19H17NO6

Molecular Weight

355.3 g/mol

IUPAC Name

2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C19H17NO6/c1-22-12-6-4-11(5-7-12)16(21)14(9-20)13-8-15-18(26-10-25-15)19(24-3)17(13)23-2/h4-8,14H,10H2,1-3H3

InChI Key

HQWCKMDTDCFYPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C#N)C2=CC3=C(C(=C2OC)OC)OCO3

Origin of Product

United States

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